molecular formula C7H7N3O2 B8789617 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione

2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione

Cat. No.: B8789617
M. Wt: 165.15 g/mol
InChI Key: PPOAIFZITAMTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

2-methyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C7H7N3O2/c1-4-2-5-8-6(11)3-7(12)10(5)9-4/h2H,3H2,1H3,(H,8,11)

InChI Key

PPOAIFZITAMTFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)CC(=O)NC2=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

(prepared in an analogous procedure to that outlined in WO 2004/026229 A2) Step A: 5-Methyl-2H-pyrazol-3-ylamine (2 g, 0.0206 mol) was dissolved in EtOH (60 ml) and NaOEt (11.58 ml of a 21% by wt. solution, 2 eq) was added, followed by diethyl malonate (3.44 ml, 1.1 eq). The mixture was heated at reflux for 3 h. After cooling to rt, the precipitate was collected by filtration, washed with additional EtOH, and dried to give 1.6 g of 2-methyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione. Step B: The compound from step A (1.6 g) was dissolved in POCl3 (18 ml) and cooled to 0° C., N,N-dimethylaniline (3.43 ml) was added and the mixture heated at 115-120° C. overnight. After cooling to rt, the POCl3 was removed under reduced pressure, the resulting residue was taken up in CH2Cl2, and poured onto ice. Once the ice melted the mixture was neutralized with NaHCO3 (s) and the organic layer separated. The organic layer was washed with water, dried (MgSO4), concentrated under reduced pressure, and the resulting residue purified by flash chromatography (SiO2, hexane-CH2Cl2) to give 0.734 g of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. 1H NMR (CDCl3) δ 6.89 (s, 1H), 6.52 (s, 1H), 2.55 (s, 3H).
[Compound]
Name
2004/026229 A2
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.44 mL
Type
reactant
Reaction Step Four

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